molecular formula C21H16N4O5S B3407850 Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852135-91-2

Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate

Cat. No.: B3407850
CAS No.: 852135-91-2
M. Wt: 436.4 g/mol
InChI Key: KESDWUGLFDGTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H16N4O5S and its molecular weight is 436.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes that rely on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate and, consequently, Coenzyme A. This disruption can lead to a decrease in the bacterium’s metabolic activity and growth.

Result of Action

The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range . This suggests that the compound’s action results in the effective inhibition of Mtb growth. Furthermore, the compound showed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line , indicating a degree of selectivity in its action.

Properties

IUPAC Name

methyl 4-[[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O5S/c1-12-18(19(26)22-15-8-6-13(7-9-15)20(27)30-2)31-21-23-17(11-24(12)21)14-4-3-5-16(10-14)25(28)29/h3-11H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESDWUGLFDGTQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate
Reactant of Route 6
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Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate

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